2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane
Description
Properties
CAS No. |
33619-80-6 |
|---|---|
Molecular Formula |
C5H4F6I2 |
Molecular Weight |
431.88 g/mol |
IUPAC Name |
2,2,3,3,4,4-hexafluoro-1,5-diiodopentane |
InChI |
InChI=1S/C5H4F6I2/c6-3(7,1-12)5(10,11)4(8,9)2-13/h1-2H2 |
InChI Key |
PBKHWENQPZMMMA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(CI)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves substituting hydrogen atoms on a 1,5-diiodopentane precursor with fluorine at positions 2, 3, and 4. The reaction typically employs gaseous fluorine (F₂) or fluorine-donor agents like sulfur tetrafluoride (SF₄) in the presence of a catalyst:
$$
\text{1,5-Diiodopentane} + 6 \, \text{F}_2 \xrightarrow{\text{catalyst}} \text{this compound} + 6 \, \text{HF}
$$
Catalytic Systems
- Metal Fluoride Catalysts : Antimony pentafluoride (SbF₅) or cesium fluoride (CsF) facilitate electrophilic fluorination by stabilizing intermediate carbocations.
- Solvent Selection : Reactions are conducted in polar aprotic solvents (e.g., acetonitrile or dichloromethane) to enhance fluoride ion mobility.
Industrial-Scale Optimization
Patents describe continuous-flow reactors for this process, which improve yield (75–85%) and reduce byproduct formation. Key parameters include:
Iodination of Hexafluoropentane Derivatives
Precursor Synthesis
Hexafluoropentane derivatives, such as 1,5-dichloro-2,2,3,3,4,4-hexafluoropentane, serve as starting materials. Iodination replaces terminal chlorides with iodine via nucleophilic substitution:
$$
\text{1,5-Dichloro-2,2,3,3,4,4-hexafluoropentane} + 2 \, \text{NaI} \rightarrow \text{this compound} + 2 \, \text{NaCl}
$$
Reaction Conditions
- Solvent : Acetone or dimethylformamide (DMF) enhances iodide nucleophilicity.
- Temperature : 50–70°C avoids decomposition of the hexafluoropentane backbone.
- Yield : 60–70%, with residual chloride impurities removed via fractional distillation.
Alternative Routes: Radical-Mediated Halogen Exchange
Recent patents propose radical-initiated halogen exchange using ultraviolet (UV) light or peroxides. For example, perfluoroalkyl iodides (e.g., CF₃I) may undergo chain extension via telomerization, though this method remains experimental for pentane-length compounds.
Comparative Analysis of Methods
| Parameter | Direct Fluorination | Iodination of Precursor | Radical Halogen Exchange |
|---|---|---|---|
| Starting Material | 1,5-Diiodopentane | 1,5-Dichloro-hexafluoropentane | Perfluoroalkyl iodides |
| Yield (%) | 75–85 | 60–70 | 30–50 (hypothetical) |
| Byproducts | HF, minor isomers | NaCl, residual chloride | Unreacted telomers |
| Scalability | Industrial | Pilot-scale | Laboratory-scale |
| Cost Efficiency | Moderate | High | Low |
Challenges and Optimization Strategies
Byproduct Management
Purity Enhancement
- Distillation : Fractional distillation under reduced pressure (10–20 mmHg) isolates the product with >98% purity.
- Chromatography : Preparative HPLC resolves structural isomers in small-scale syntheses.
Industrial Production Insights
Large-scale manufacturing prioritizes direct fluorination due to its higher yield and compatibility with continuous-flow systems. A patented reactor design (EP3604349B1) achieves 85% yield by maintaining precise temperature gradients and in-line HF removal.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form hexafluoropentane derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of hexafluoropentane derivatives with higher oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia, typically under mild to moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various hexafluoropentane derivatives, such as hexafluoropentanol, hexafluoropentylamine, and hexafluoropentanoic acid.
Scientific Research Applications
2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-1,5-diiodopentane involves its interaction with various molecular targets and pathways. The fluorine atoms contribute to the compound’s high electronegativity and chemical stability, while the iodine atoms provide sites for further functionalization. These properties enable the compound to participate in a wide range of chemical reactions and interactions with biological molecules.
Comparison with Similar Compounds
1,5-Diiodopentane (CAS 628-77-3)
Properties:
Key Differences :
- Fluorination : The absence of fluorine in 1,5-diiodopentane reduces its thermal stability and electronegativity compared to the hexafluoro derivative.
- Reactivity : 1,5-Diiodopentane undergoes decomposition on Ni(100) at ~175–340 K to yield cyclopentene and cyclopentane , whereas fluorination in the hexafluoro analog likely suppresses such decomposition pathways.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol (CAS 376-90-9)
Structure : C₅H₆F₆O₂ (terminal hydroxyl groups instead of iodides).
Properties :
Key Differences :
- Functional Groups : The diol’s hydroxyl groups enable esterification and polymerization, while the diiodoalkane’s iodides favor cross-coupling or elimination reactions.
- Thermal Stability: Hexafluoro-1,5-pentanediol exhibits higher thermal stability (decomposition >200°C) compared to non-fluorinated diols, but the diiodo derivative’s stability remains unquantified in literature .
Other Fluorinated Alkanes
Comparative Data Table
Research Findings and Gaps
- Synthetic Routes : While 1,5-diiodopentane is synthesized via iodination of 1,5-pentanediol , the hexafluoro-diiodo derivative’s synthesis remains undocumented in literature. Industrial sources suggest its availability via fluorination of diiodopentane .
- Thermal Behavior: Fluorinated diols (e.g., 376-90-9) show enhanced thermal resistance compared to non-fluorinated analogs , but data on the diiodo derivative’s stability is lacking.
- Biological Activity : Fluorinated diols are incorporated into antiviral agents targeting HIV and HBV , whereas the diiodo compound’s bioactivity is unexplored.
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